molecular formula C8H8BrNOS B2650112 2-Bromo-5-methyl-6,7-dihydrothieno[3,2-c]pyridin-4-one CAS No. 1078150-14-7

2-Bromo-5-methyl-6,7-dihydrothieno[3,2-c]pyridin-4-one

Cat. No.: B2650112
CAS No.: 1078150-14-7
M. Wt: 246.12
InChI Key: VEUPRRDTYMAYCO-UHFFFAOYSA-N
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Description

2-Bromo-5-methyl-6,7-dihydrothieno[3,2-c]pyridin-4-one is a heterocyclic compound that contains a bromine atom, a methyl group, and a thieno[3,2-c]pyridin-4-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-methyl-6,7-dihydrothieno[3,2-c]pyridin-4-one typically involves the bromination of a thieno[3,2-c]pyridin-4-one derivative. One common method includes the reaction of 5-methyl-6,7-dihydrothieno[3,2-c]pyridin-4-one with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-methyl-6,7-dihydrothieno[3,2-c]pyridin-4-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: Reduction of the compound can lead to the formation of dihydro derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.

    Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Substitution Reactions: Products include various substituted thieno[3,2-c]pyridin-4-one derivatives.

    Oxidation Reactions: Products include sulfoxides and sulfones.

    Reduction Reactions: Products include dihydrothieno[3,2-c]pyridin-4-one derivatives.

Scientific Research Applications

2-Bromo-5-methyl-6,7-dihydrothieno[3,2-c]pyridin-4-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-Bromo-5-methyl-6,7-dihydrothieno[3,2-c]pyridin-4-one involves its interaction with specific molecular targets. The bromine atom and the thieno[3,2-c]pyridin-4-one core play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. The exact pathways and targets may vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-6,7-dihydrothieno[3,2-c]pyridin-4-one
  • 2-Bromo-5-methylthieno[3,2-c]pyridin-4-one
  • 2-Bromo-6,7-dihydro-5-methylthieno[3,2-c]pyridin-4-one

Uniqueness

2-Bromo-5-methyl-6,7-dihydrothieno[3,2-c]pyridin-4-one is unique due to the presence of both a bromine atom and a methyl group on the thieno[3,2-c]pyridin-4-one core. This combination of substituents can influence the compound’s reactivity and its interactions with biological targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-bromo-5-methyl-6,7-dihydrothieno[3,2-c]pyridin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNOS/c1-10-3-2-6-5(8(10)11)4-7(9)12-6/h4H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEUPRRDTYMAYCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(C1=O)C=C(S2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1078150-14-7
Record name 2-bromo-5-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridin-4-one
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